Catalytic Efficiency of N-Acetyl-D-glutamic Acid as Substrate for D-Amino Acid Oxidase
N-Acetyl-D-glutamic acid serves as a high-efficiency substrate for D-amino acid oxidase (DAAO), a FAD-containing flavoenzyme catalyzing oxidative deamination of D-amino acids. Among the best characterized substrates for this enzyme class, N-acetyl-D-glutamate achieves a catalytic efficiency (kcat/Km) of 5.2 × 10⁶ M⁻¹ s⁻¹, which approaches the efficiency of N-formyl-D-glutamate (5.8 × 10⁶ M⁻¹ s⁻¹) and exceeds that of L-methionine-D-glutamate (3.4 × 10⁵ M⁻¹ s⁻¹) by approximately 15-fold [1][2].
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 5.2 × 10⁶ M⁻¹ s⁻¹ |
| Comparator Or Baseline | N-formyl-D-glutamate: 5.8 × 10⁶ M⁻¹ s⁻¹; L-methionine-D-glutamate: 3.4 × 10⁵ M⁻¹ s⁻¹ |
| Quantified Difference | Within 10% of N-formyl-D-glutamate; 15.3-fold higher than L-methionine-D-glutamate |
| Conditions | Bb3285 (Bordetella bronchiseptica) enzyme assay; pH and temperature not explicitly specified in source |
Why This Matters
This quantitative substrate profile enables researchers to select N-acetyl-D-glutamate as a near-equivalent alternative to N-formyl-D-glutamate in DAAO assays while offering distinct chemical handling properties and commercial availability.
- [1] Cummings JA, Fedorov AA, Xu C, Brown S, Fedorov E, Babbitt PC, Almo SC, Raushel FM. Annotating enzymes of uncertain function: the deacylation of D-amino acids by members of the amidohydrolase superfamily. Biochemistry. 2009;48(27):6469-6481. doi:10.1021/bi900661b View Source
- [2] Sacchi S, Lorenzi S, Molla G, Pilone MS, Rossetti C, Pollegioni L. Engineering the substrate specificity of D-amino-acid oxidase. J Biol Chem. 2002;277(31):27510-27516. View Source
